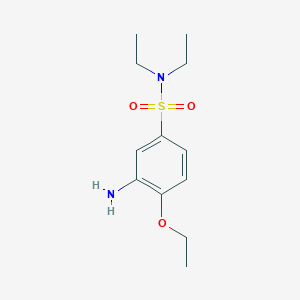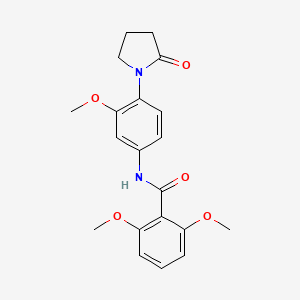
2,6-dimethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as DMOP or DMOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide:
Anticancer Research
2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Studies have indicated that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new anticancer therapies .
Antibacterial Activity
This compound has demonstrated significant antibacterial properties. Research has shown that it can inhibit the growth of various gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .
Antioxidant Properties
The compound exhibits strong antioxidant activity, which is crucial in protecting cells from oxidative stress and damage. This property makes it valuable in research focused on preventing and treating diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .
Anti-inflammatory Applications
2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: has been studied for its anti-inflammatory effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate immunity and inflammation .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antifungal Activity
The compound has also shown antifungal properties, making it effective against various fungal pathogens. This application is particularly important in developing treatments for fungal infections, which can be challenging to treat with existing medications .
Immunomodulatory Effects
Studies have suggested that 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can modulate the immune system. It can enhance or suppress the immune response, which is valuable in treating autoimmune diseases and in developing vaccines .
Potential in Drug Delivery Systems
The compound’s unique chemical structure allows it to be used in drug delivery systems. It can be engineered to deliver drugs more effectively to specific target sites in the body, improving the efficacy and reducing the side effects of various treatments .
Propiedades
IUPAC Name |
2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-15-6-4-7-16(26-2)19(15)20(24)21-13-9-10-14(17(12-13)27-3)22-11-5-8-18(22)23/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDAFGQYNSSZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2618066.png)

![N-[3-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2618071.png)
![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618072.png)
![5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2618075.png)
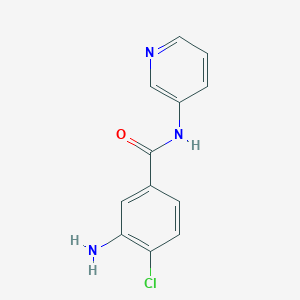
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2618077.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2618079.png)
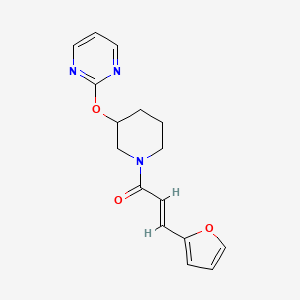

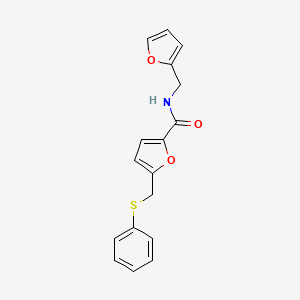
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2618085.png)
